molecular formula C7H5BrF3NO B2739579 2-Amino-4-bromo-6-(trifluoromethyl)phenol CAS No. 1805552-43-5

2-Amino-4-bromo-6-(trifluoromethyl)phenol

Cat. No.: B2739579
CAS No.: 1805552-43-5
M. Wt: 256.022
InChI Key: PUCHONQUBSIGND-UHFFFAOYSA-N
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Description

“5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5BrF3NO. It is closely related to “2-Bromo-5-(trifluoromethyl)aniline”, which is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Scientific Research Applications

Monodentate Transient Directing Group Assisted Synthesis

5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline serves as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enables the efficient synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the compound's utility in diversifying organic synthesis and its role in facilitating complex transformations with good functional group tolerance (Wu et al., 2021).

Synthesis of Quinolinones and Fluorenones

In the realm of organic synthesis, 5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline is pivotal in the new synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating its significant role in the construction of heterocyclic compounds which are core structures in many pharmaceuticals (Gong & Kato, 2004). Furthermore, it has been utilized in palladium-catalyzed direct dehydrogenative cross-coupling reactions to produce 9-fluorenones, evidencing its broad applicability in facilitating cross-coupling reactions and in the synthesis of aromatic ketones (Wang et al., 2019).

Polyurethane Cationomers and Fluorescent Materials

The compound is also involved in the synthesis of polyurethane cationomers with fluorescent properties. This application underscores its potential in materials science, particularly in creating materials with specific optical properties (Buruianǎ et al., 2005).

Crystal Engineering

In crystal engineering, 5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline is instrumental in developing new supramolecular synthons, facilitating the cocrystallization of anilic acids with rigid organic ligands. This capacity illustrates its utility in designing novel crystal structures for various applications, including pharmaceuticals (Zaman et al., 2001).

The compound's role extends to the introduction of hydroxy groups and N-iodophenylation of N-arylamides, highlighting its significance in functional group transformation and the synthesis of phenols and acetyldiarylamines (Itoh et al., 2002).

Properties

IUPAC Name

2-amino-4-bromo-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHONQUBSIGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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